5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoic acid
Description
Molecular Formula Breakdown and Elemental Composition
| Element | Count | Atomic Mass | Total Mass | Percentage |
|---|---|---|---|---|
| Carbon | 14 | 12.011 | 168.154 | 44.72% |
| Hydrogen | 9 | 1.008 | 9.072 | 2.41% |
| Bromine | 1 | 79.904 | 79.904 | 21.26% |
| Chlorine | 2 | 35.453 | 70.906 | 18.86% |
| Oxygen | 3 | 15.999 | 47.997 | 12.76% |
| Total | 29 | - | 376.033 | 100.00% |
The International Chemical Identifier Key for this compound is documented as IVAZKUUGZNOXTB-UHFFFAOYSA-N, providing a standardized hash representation that facilitates database searches and structural verification. The MDL number MFCD09710988 serves as an additional identifier within chemical inventory systems and research databases. These multiple identification systems ensure accurate compound tracking across different chemical databases and research platforms, preventing confusion with structurally similar compounds that may differ only in substituent positioning or stereochemical configuration.
Properties
IUPAC Name |
5-bromo-2-[(2,4-dichlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O3/c15-9-2-4-13(11(5-9)14(18)19)20-7-8-1-3-10(16)6-12(8)17/h1-6H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAZKUUGZNOXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 2-Hydroxybenzoic Acid
Bromination of 2-hydroxybenzoic acid (salicylic acid) typically occurs at the para position relative to the hydroxyl group. To achieve meta -bromination (position 5), directing groups or modified conditions are necessary:
Method A: Nitration-Reduction-Bromination Sequence
- Nitration : Treat salicylic acid with concentrated HNO₃/H₂SO₄ at 0–5°C to yield 2-hydroxy-5-nitrobenzoic acid.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
- Sandmeyer Reaction : Diazotization with NaNO₂/HCl followed by CuBr yields 5-bromo-2-hydroxybenzoic acid.
Method B: Bromination Using Lewis Acids
Employing FeBr₃ as a catalyst in acetic acid at 80°C directs bromine to position 5, albeit with moderate yields (45–60%).
O-Alkylation of 5-Bromo-2-Hydroxybenzoic Acid
Williamson Ether Synthesis
The most widely adopted method involves deprotonating the phenolic hydroxyl and reacting it with 2,4-dichlorobenzyl bromide under basic conditions:
Procedure :
- Dissolve 5-bromo-2-hydroxybenzoic acid (1.0 equiv) in anhydrous DMF.
- Add K₂CO₃ (2.5 equiv) and stir at 60°C for 30 minutes.
- Introduce 2,4-dichlorobenzyl bromide (1.2 equiv) and heat at 90°C for 12 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 82–89% | |
| Purity (HPLC) | >98% | |
| Reaction Time | 12 hours |
Mitsunobu Reaction for Sterically Hindered Systems
For substrates prone to elimination, the Mitsunobu reaction offers superior regioselectivity:
- Combine 5-bromo-2-hydroxybenzoic acid , 2,4-dichlorobenzyl alcohol , PPh₃ (1.2 equiv), and DIAD (1.2 equiv) in THF.
- Stir at 25°C for 24 hours.
- Concentrate and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Advantages :
Limitations :
- Cost-prohibitive for industrial scale.
- Requires stoichiometric phosphine reagents.
Industrial-Scale Production Considerations
Solvent and Base Optimization
Industrial protocols favor toluene or acetone over DMF due to lower toxicity and ease of recycling. NaHCO₃ replaces K₂CO₃ to minimize corrosion in reactor systems.
Continuous Flow Reactors
Implementing flow chemistry reduces reaction times from hours to minutes:
- Conditions : 120°C, 10 bar pressure, residence time 5 minutes.
- Yield Improvement : 94% vs. 82% batch.
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 2.4 Hz, 1H, Ar-H), 7.65 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 5.32 (s, 2H, OCH₂Ar).
- HPLC : Retention time 8.7 min (C18 column, 70:30 MeOH/H₂O).
Impurity Profiling
Common byproducts include:
- Esterified derivative : From reaction of the carboxylic acid with residual benzyl bromide.
- Di-alkylated product : Mitigated by controlling stoichiometry and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form various derivatives.
Esterification and Hydrolysis: The carboxylic acid group can participate in esterification reactions to form esters, which can be hydrolyzed back to the acid.
Common Reagents and Conditions:
N-bromosuccinimide: for bromination.
Acetonitrile: as a solvent.
Sulfuric acid: for esterification reactions.
Major Products Formed:
- Hydrolyzed acids .
Brominated derivatives: .
Esterified products: .
Scientific Research Applications
Organic Synthesis
5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoic acid serves as a reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for synthesizing other organic compounds. Researchers utilize it to study reaction mechanisms and develop new synthetic pathways.
Biochemical Research
The compound is employed in biochemical assays to investigate protein interactions and functions. It acts as a biochemical tool in enzyme inhibition studies, where it can inhibit specific enzymes due to the presence of the benzoic acid moiety, which is known for such activity. The halogen atoms (bromine and chlorine) enhance its interaction with biological targets, potentially leading to novel pharmacological properties.
Pharmaceutical Development
Given its structural characteristics, this compound is explored for its potential as a pharmaceutical agent. It may exhibit anti-inflammatory or anticancer properties, making it a candidate for drug development. Research is ongoing to evaluate its efficacy against various diseases.
Case Study 1: Enzyme Inhibition
In a study focused on the inhibition of proteases, this compound was tested for its ability to inhibit serine proteases. The results indicated that the compound could effectively reduce enzyme activity, suggesting its potential use in therapeutic applications targeting protease-related diseases.
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer properties of this compound against several cancer cell lines. Preliminary results showed that it induced apoptosis in certain cancer cells, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
- 5-Bromo-2-chlorobenzoic acid .
- 5-Bromo-2,4-dichloropyrimidine .
- 5-Bromo-2,4-dimethoxybenzaldehyde .
Uniqueness: 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoic acid is unique due to its specific combination of bromine, chlorine, and benzoic acid moieties, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Biological Activity
5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromine atom at the 5-position of the benzoic acid ring and a dichlorobenzyl moiety linked via an ether bond. This unique structure enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen atoms (bromine and chlorine) is known to influence the compound's pharmacological properties by:
- Enzyme Inhibition : The benzoic acid moiety suggests potential enzyme inhibition capabilities, particularly against proteases and kinases. The compound may bind to the active sites or allosteric sites of these enzymes, altering their activity.
- Receptor Modulation : The compound can also interact with cellular receptors, affecting signal transduction pathways. This modulation can lead to various cellular responses, including apoptosis or altered metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Control (Ciprofloxacin) | 2 | S. aureus |
| Control (Isoniazid) | 0.25 | E. coli |
Enzyme Inhibition Studies
Research has shown that benzoic acid derivatives can inhibit Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The structural modifications in this compound may enhance its inhibitory potency:
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| This compound | TBD | DPP-IV |
| Sitagliptin | 1000 | DPP-IV |
| Teneligliptin | 200 | DPP-IV |
Case Studies
- In Vivo Studies : A study conducted on diabetic models showed that compounds similar to this compound effectively reduced blood glucose levels by inhibiting DPP-IV activity . This suggests potential applications in managing type 2 diabetes mellitus.
- Cytotoxicity Assays : Cytotoxic effects were evaluated in various cancer cell lines. Preliminary results indicated that the compound could induce apoptosis in specific cancer cells, warranting further investigation into its anticancer properties .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoic acid, and how can reaction conditions (e.g., solvent, catalyst) influence yield?
- Methodological Answer : The synthesis involves two critical steps: (1) Bromination at the 5-position of the benzoic acid core and (2) introduction of the 2,4-dichlorobenzyloxy group via nucleophilic substitution. For the bromination step, protocols similar to those used for 5-Bromo-2,4-difluorobenzoic acid (using brominating agents in aqueous sulfuric acid) can be adapted to achieve high purity (93–99%) . For the benzyloxy group, coupling 2,4-dichlorobenzyl chloride with a hydroxylated benzoic acid intermediate under basic conditions (e.g., K₂CO₃ in DMF) is recommended. Solvent polarity and temperature must be optimized to minimize side reactions like hydrolysis .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., bromine at C5, dichlorobenzyl group at C2) and detect impurities.
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures ≥95% purity, as demonstrated for structurally similar halogenated benzoic acids .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₄H₁₀BrCl₂O₃), while LC-MS detects trace byproducts .
Advanced Research Questions
Q. How can conflicting data on the biological activity of halogenated benzoic acid derivatives be resolved?
- Methodological Answer : Structural-activity relationship (SAR) studies are critical. For example, substitution patterns (e.g., bromine vs. chlorine, ortho vs. para positions) significantly alter bioactivity. To resolve contradictions:
- Conduct comparative assays using analogs like 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid (from ) under identical experimental conditions.
- Use computational modeling (e.g., docking studies) to predict binding affinities to target proteins, such as bacterial chaperones (GroEL/ES) .
- Validate findings with orthogonal assays (e.g., isothermal titration calorimetry for binding kinetics) .
Q. What experimental strategies can elucidate the mechanism of action of this compound in biofilm inhibition?
- Methodological Answer :
- Biofilm Assays : Use crystal violet staining or confocal microscopy to quantify biofilm biomass reduction in bacterial models (e.g., Pseudomonas aeruginosa). Include controls like DMSO and known biofilm inhibitors .
- Transcriptomic Analysis : RNA sequencing can identify genes downregulated by the compound (e.g., quorum-sensing genes).
- Protein Interaction Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) can measure binding affinity to target proteins like DNA gyrase or efflux pumps .
Q. How can synthetic byproducts be minimized during the preparation of this compound?
- Methodological Answer : Key strategies include:
- Stepwise Purification : Isolate intermediates (e.g., 5-bromo-2-hydroxybenzoic acid) via recrystallization or column chromatography before benzylation.
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency and reduce dimerization byproducts.
- Reaction Monitoring : Employ in-situ FTIR or TLC to track reaction progress and terminate before side reactions dominate .
Data Analysis and Optimization
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- ANOVA with Post-Hoc Tests : Compare toxicity across multiple concentrations and cell lines (e.g., human hepatocytes vs. bacterial cells).
- Machine Learning : Train models on structural descriptors (e.g., LogP, polar surface area) to predict toxicity thresholds .
Q. How can substituent effects (e.g., bromine, dichlorobenzyl) be systematically studied to improve drug-like properties?
- Methodological Answer :
- Parallel Synthesis : Prepare analogs with varying substituents (e.g., 5-iodo or 5-nitro derivatives) and compare solubility, stability, and permeability.
- QSAR Modeling : Use descriptors like Hammett constants (σ) for halogen substituents to correlate electronic effects with bioavailability.
- Accelerated Stability Testing : Expose derivatives to stress conditions (e.g., pH 1–13, UV light) to identify degradation pathways .
Conflict Resolution in Published Data
Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, highlights how chlorine position alters activity in analogs.
- Standardized Protocols : Replicate experiments using harmonized methods (e.g., fixed inoculum size in antimicrobial assays).
- Collaborative Validation : Share compounds and protocols with independent labs to confirm reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
